molecular formula C19H26N4O3S2 B2801770 N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946249-02-1

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2801770
CAS No.: 946249-02-1
M. Wt: 422.56
InChI Key: WDVZMRKUQVVDEU-UHFFFAOYSA-N
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Description

N-(4-(N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a structurally complex molecule featuring a phenylacetamide core linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl chain. The compound’s design integrates pharmacophores known for diverse biological activities:

  • Thiophene: Enhances aromatic interactions and metabolic stability .
  • 4-Methylpiperazine: Improves solubility and may modulate receptor binding .
  • Sulfamoyl group: Common in sulfonamide drugs, associated with enzyme inhibition (e.g., urease, carbonic anhydrase) .

Properties

IUPAC Name

N-[4-[[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S2/c1-15(24)21-17-3-5-18(6-4-17)28(25,26)20-13-19(16-7-12-27-14-16)23-10-8-22(2)9-11-23/h3-7,12,14,19-20H,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVZMRKUQVVDEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step reaction sequence. The initial step involves the formation of the 4-methylpiperazin-1-yl intermediate. This is followed by a coupling reaction with a thiophen-3-yl derivative. The final steps include sulfamoylation and subsequent acetamidation. Reaction conditions typically involve the use of polar solvents like DMF, under inert atmosphere to prevent oxidation, and catalysts to facilitate each coupling and addition reaction.

Industrial Production Methods

For large-scale production, flow chemistry techniques are often employed. These involve continuous reaction streams that enhance efficiency and yield while reducing by-products. The use of automated reaction monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions target the amide bonds, typically resulting in the cleavage of the molecule into smaller fragments.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Using lithium aluminum hydride or palladium on carbon.

  • Substitution: Employing reagents like alkyl halides for alkylation, under acidic or basic conditions.

Major Products Formed

  • Oxidized thiophene derivatives.

  • Reduced fragments of the parent compound.

  • Various substituted derivatives enhancing or modifying its pharmacological properties.

Scientific Research Applications

This compound’s unique structure allows it to interact with multiple biological targets. It has been explored in:

  • Chemistry: As a versatile scaffold for synthesizing new pharmacophores.

  • Biology: In studies to understand its binding affinities with different enzymes and receptors.

  • Medicine: Potential therapeutic applications in oncology, due to its interactions with cancer cell signaling pathways.

  • Industry: As an intermediate in the synthesis of other complex molecules used in pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through binding to specific molecular targets in cells, such as enzymes or receptors involved in signal transduction pathways. The piperazine and thiophene rings are crucial for this interaction, allowing it to fit into the active sites of these proteins and modulate their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, synthesis yields, and reported activities:

Compound Core Structure Key Substituents Reported Activity Synthesis Yield Reference
Target Compound Phenylacetamide-sulfamoyl 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl Not specified N/A N/A
7c () Phenylacetamide-sulfamoyl Cyclohexylcarbamothioyl Anticancer, anti-hyperglycemic 83%
3a () Benzamide-thiophene 2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxyethyl D3 receptor ligand 32%
8 () Benzamide-dichlorophenyl 4-Methylpyrimidin-2-yl Urease inhibitor 70.2%
197 () Indazole-pyridine-fluorophenyl 4-Ethylpiperazin-1-yl, methylsulfonamido Not specified (atropisomer mixture) Not reported

Structural and Functional Insights

Sulfamoyl Group Variations :

  • The target compound’s sulfamoyl group is substituted with a thiophene-piperazine-ethyl chain , distinct from analogs like 7c (cyclohexylcarbamothioyl) and 8 (pyrimidinyl). These differences influence hydrophobicity and target selectivity. For example, 7c ’s carbamothioyl group enhances anticancer activity, while 8 ’s pyrimidine substituent favors urease inhibition .

Piperazine Derivatives: The 4-methylpiperazine in the target compound contrasts with 3a’s 3-cyanophenyl-piperazine. Piperazine derivatives are critical for CNS activity (e.g., D3 receptor binding in 3a) but vary in pharmacokinetics due to substituent polarity .

Thiophene vs. Other Aromatic Groups: Thiophene’s electron-rich π-system may improve binding to aromatic residues in enzymes or receptors compared to 7c’s benzylidene-thiazolidinone or 8’s dichlorophenyl group .

Synthesis Efficiency :

  • High-yield syntheses (e.g., 85% for 7a in ) often involve straightforward condensation reactions, whereas complex purification steps (e.g., chromatography in ) reduce yields (32% for 3a ) .

Pharmacological Implications

  • Anticancer Potential: Analogs like 7c inhibit cancer cell growth via thiazolidinone-mediated mechanisms, suggesting the target compound’s thiophene-piperazine chain could similarly interact with oncogenic targets .
  • CNS Activity : The piperazine-ethyl linker in 3a and the target compound may facilitate blood-brain barrier penetration, though methylpiperazine’s basicity could alter distribution .

Biological Activity

N-(4-(N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is a synthetic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Piperazine moiety : Known for its ability to interact with various biological targets.
  • Thiophene ring : Contributes to the compound's lipophilicity and potential receptor binding.
  • Sulfamoyl group : Enhances solubility and may influence pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving topoisomerase inhibition, leading to cell cycle arrest and apoptosis.
  • Antimicrobial Effects : The presence of the sulfamoyl group suggests potential antibacterial activity, particularly against Gram-positive bacteria.
  • Neuropharmacological Effects : The piperazine component may confer neuroactive properties, making it a candidate for further exploration in neuropharmacology.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Receptor Binding : The structural components suggest potential interactions with various receptors, which could mediate its pharmacological effects.

Anticancer Activity

A study evaluated the anticancer properties of derivatives related to this compound. Compound 3e was shown to induce significant cell cycle arrest at the G2-M phase in melanoma cells, with an IC50 value comparable to doxorubicin .

CompoundIC50 (µM)Mechanism of Action
3e0.98Topoisomerase II inhibition
Doxorubicin0.95Topoisomerase II inhibition

Antimicrobial Activity

In vitro studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives showed MIC values ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus species .

PathogenMIC (µM)Activity Type
Staphylococcus aureus15.625 - 62.5Bactericidal
Enterococcus spp.62.5 - 125Bactericidal

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